5-Aminosalicylic acid

Catalog No.
S535018
CAS No.
89-57-6
M.F
C7H7NO3
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminosalicylic acid

CAS Number

89-57-6

Product Name

5-Aminosalicylic acid

IUPAC Name

5-amino-2-hydroxybenzoic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)

InChI Key

KBOPZPXVLCULAV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)C(=O)O)O

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid
Insoluble in ethanol
1.22e+01 g/L

Synonyms

5 Aminosalicylate, 5 Aminosalicylic Acid, 5-Aminosalicylate, 5-Aminosalicylic Acid, Asacol, Asacolon, Ascolitin, Canasa, Claversal, Fivasa, Hydrochloride, Mesalamine, Lixacol, m Aminosalicylic Acid, m-Aminosalicylic Acid, Mesalamine, Mesalamine Hydrochloride, Mesalamine Monosodium Salt, Mesalazine, Mesasal, meta Aminosalicylic Acid, meta-Aminosalicylic Acid, Monosodium Salt, Mesalamine, Novo 5 ASA, Novo-5 ASA, Pentasa, Rowasa, Salofalk

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)O

Description

The exact mass of the compound Mesalamine is 153.0426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)0.84 g/l at 20°cslightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acidinsoluble in ethanolin water, 122 mg/l at 25 °c (est)1.22e+01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759301. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Aminosalicylic Acids. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Anti-inflammatory effects

    Mesalamine is believed to exert its anti-inflammatory properties within the gut. Studies have shown it can block the production of inflammatory mediators like prostaglandins and leukotrienes, which contribute to gut inflammation in IBD [2].

  • Mucosal healing

    Research suggests mesalamine may promote healing of the inflamed colonic mucosa in ulcerative colitis. Studies investigating the effectiveness of mesalamine for mucosal healing have shown promising results [3].

  • Microbiome modulation

    Recent research explores the potential of mesalamine to influence the gut microbiome, the community of microorganisms residing in the intestines. Some studies suggest mesalamine may have a role in restoring a healthy balance of gut bacteria in IBD patients [4].

Further Areas of Research

While mesalamine is a mainstay treatment for IBD, ongoing research is exploring ways to optimize its therapeutic effects and understand its mechanism of action more comprehensively. Some areas of investigation include:

  • Developing targeted delivery systems

    Researchers are exploring methods to deliver mesalamine specifically to the inflamed areas of the gut, potentially improving its efficacy and reducing side effects [5].

  • Combination therapy

    Studies are investigating the effectiveness of combining mesalamine with other medications to achieve better disease control in IBD patients [6].

  • Predicting response to treatment

    Research is ongoing to identify biomarkers that can predict how well an individual patient will respond to mesalamine therapy, allowing for personalized treatment approaches [7].

Please note

This is not an exhaustive list of all scientific research on mesalamine.

These sources provide further details on the topics mentioned above:

  • [1] Loftus, John L. "Clinical Practice Guidelines for Inflammatory Bowel Disease: The Role of Salicylates." The American Journal of Gastroenterology (2004): )
  • [2] Rachmilewitz, D., et al. "Nf-Kappa B Activation in Intestinal Epithelial Cells in Crohn's Disease." The Journal of Clinical Investigation (1998): )
  • [3] Sands, Bruce E., et al. "Mesalamine for Maintenance of Remission in Ulcerative Colitis." The New England Journal of Medicine (2005): )
  • [4] Farrell, Rebecca J., et al. "Gut Microbiome and Metabolome in Patients with Ulcerative Colitis." Gut (2014):
  • [5] Shah, Niren A., et al. "Mesalamine Delivery: Balancing Topical and Systemic Action." Therapeutic Advances in Gastroenterology (2013):
  • [6] Singh, Sandeep, et al. "Combination Therapy with Immunomodulators and Mesalamine for Inflammatory Bowel Disease." Clinical and Experimental Gastroenterology (2011):
  • [7] Humbert, Muriel, et al. "Biomarkers of Response to Mesalamine in Inflammatory Bowel Disease." Journal of Crohn's and Colitis (2016):

5-Aminosalicylic acid, also known as 5-amino-2-hydroxybenzoic acid, is an aromatic compound with the chemical formula C7H7NO3C_7H_7NO_3. It features both an amino group and a hydroxyl group attached to a benzene ring, making it a derivative of salicylic acid. This compound is primarily recognized for its role in the treatment of inflammatory bowel diseases, particularly ulcerative colitis, due to its anti-inflammatory properties .

The exact mechanism by which mesalamine exerts its anti-inflammatory effects in IBD is not fully understood []. However, several theories have been proposed, including:

  • Inhibition of prostaglandin synthesis: Prostaglandins are signaling molecules that can contribute to inflammation. Mesalamine may reduce their production [].
  • Modulation of immune response: Mesalamine might influence the activity of immune cells involved in IBD inflammation [].
  • Antioxidant properties: Mesalamine may act as an antioxidant, scavenging free radicals that can damage tissues [].

Mesalamine is generally well-tolerated, but side effects can occur. These can include:

  • Headache
  • Nausea
  • Abdominal cramps
  • Diarrhea
Typical of aromatic compounds. Notably, it can react with oxidizing agents such as hypochlorite, resulting in the formation of non-fluorescent products . Additionally, it can participate in diazotization reactions, where it reacts with nitrous acid to form diazonium salts, which can further be transformed into various derivatives through electrophilic substitution reactions.

The primary biological activity of 5-aminosalicylic acid lies in its ability to inhibit the production of inflammatory mediators. It acts as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells and prostaglandin dehydrogenase, contributing to its anti-inflammatory effects . Furthermore, it has been shown to modulate immune responses and may have antioxidant properties, enhancing its therapeutic potential in gastrointestinal disorders .

Several methods exist for synthesizing 5-aminosalicylic acid:

  • Reduction of Nitro Compounds: Traditionally, it has been synthesized from 3-nitrobenzoic acid through partial reduction to yield the corresponding hydroxylamine, which is then converted to 5-aminosalicylic acid in acidic conditions .
  • Kolbe Electrolysis: This method involves the reaction of carbon dioxide with p-aminophenol under high pressure. Although effective, it requires specialized equipment and raises safety concerns due to the toxicity of p-aminophenol .
  • Direct Amination: A more straightforward approach involves the direct amination of salicylic acid using diazonium salts derived from aniline or sulphanilic acid. This method is suitable for industrial-scale production but requires careful handling due to potential hazards associated with azo compounds .

5-Aminosalicylic acid is primarily utilized in the pharmaceutical industry for treating inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. It is available in various formulations including oral tablets and enemas. Additionally, it has been explored for its potential use in other conditions involving inflammation due to its ability to modulate immune responses .

Research indicates that 5-aminosalicylic acid interacts with various biological systems. It has been shown to inhibit cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid . Moreover, studies have indicated that it can interact with neutrophils and other immune cells, influencing their activity and potentially reducing inflammation in affected tissues .

Several compounds share structural or functional similarities with 5-aminosalicylic acid:

Compound NameStructureUnique Features
Aminosalicylic AcidC7H7NO3Used historically for tuberculosis treatment
N-Acetyl-5-Aminosalicylic AcidC9H9NO4Acetylated form; may have different pharmacokinetics
MesalazineC7H7NO3Another name for 5-aminosalicylic acid; often used interchangeably
Salicylic AcidC7H6O3Parent compound; used for pain relief and skincare
p-Aminobenzoic AcidC7H9NO2Used in sunscreen formulations; structurally related

The uniqueness of 5-aminosalicylic acid lies in its specific application for gastrointestinal inflammation, its dual action as an anti-inflammatory and immunomodulator, and its distinct chemical structure that allows for targeted therapeutic effects without significant toxicity compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

5-aminosalicylic acid appears as odorless white to pinkish crystals or purplish-tan powder. Aqueous solutions acidic (pH approximately 4.1 at 0.8 mg/L water). (NTP, 1992)
White to pinkish solid; [Merck Index] Purplish tan solid; [NTP] Powder; [Alfa Aesar MSDS]
Solid

Color/Form

White to pinkish crystals

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

153.042593085 g/mol

Monoisotopic Mass

153.042593085 g/mol

Heavy Atom Count

11

LogP

1.2
log Kow = 0.98 (est)
1.2

Appearance

Solid powder

Melting Point

536 °F (decomposes) (NTP, 1992)
260-280 °C
283 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4Q81I59GXC

Related CAS

35589-28-7 (mono-hydrochloride salt)
6291-36-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 292 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 292 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 291 of 292 companies with hazard statement code(s):;
H315 (96.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (71.82%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (96.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mesalazine is indicated for the treatment of mildly to moderately active ulcerative colitis in adults and patients 5 years or older.. Mesalazine is also indicated for the maintenance of remission of ulcerative colitis in adults and maintenance of remission of Crohn's ileocolitis.
FDA Label

Livertox Summary

Mesalamine, also known as mesalazine and 5-aminosalicylate, is an orally available, antiinflammatory agent used for the treatment of ulcerative colitis to both induce and maintain remissions in disease. Mesalamine therapy has been associated with a low rate of serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.

Drug Classes

Gastrointestinal Agents

Therapeutic Uses

Mesalamine rectal suspension is indicated for the treatment of mild to moderate distal ulcerative colitis, proctosigmoiditis, and proctitis. /Included in US product labeling/
Mesalamine rectal suspension is indicated to help maintain remission of distal ulcerative colitis. /NOT included in US product labeling/
Mesalamine suppositories are indicated for the treatment of active ulcerative proctitis. /Included in US product labeling/
Mesalamine is indicated to treat and to maintain remission of mild to moderate ulcerative colitis or (Crohn's disease). /Included in US product labeling/
Lialda /the first oral once daily mesalamine tablet/ is indicated for the induction of remission in patients with active, mild to moderate ulcerative colitis.

Pharmacology

Mesalazine is one of the two components of sulphasalazine, the other being sulphapyridine. It is the latter which is responsible for the majority of the side effects associated with sulphasalazine therapy whilst mesalazine is known to be the active moiety in the treatment of ulcerative colitis [L5101]. The pharmacodynamic actions of mesalazine occur in the colonic/rectal mucosae local to the delivery of drug from mesalazine tablets into the lumen [FDA Label]. There is information suggesting that the severity of colonic inflammation in ulcerative colitis patients treated with mesalazine is inversely correlated with mucosal concentrations of mesalazine [FDA Label]. Plasma concentrations representing systemically absorbed mesalazine are not believed to contribute extensively to efficacy [FDA Label].
Mesalamine is an agent derived from sulfasalazine, an antiinflammatory agent. Mesalamine may reduce inflammation through inhibition of cyclooxygenase and prostaglandin production. Following rectal or oral administration, only a small amount of mesalamine is absorbed; the remainder, acting topically, reduces bowel inflammation, diarrhea, rectal bleeding and stomach pain. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07E - Intestinal antiinflammatory agents
A07EC - Aminosalicylic acid and similar agents
A07EC02 - Mesalazine

Mechanism of Action

Although the mechanism of action of mesalazine is not fully understood, it is believed to possess a topical anti-inflammatory effect on colonic epithelial cells. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes and hydroxyeicosatetraenoic acids, is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalazine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin production in the colon. Furthermore, mesalazine also has the potential to inhibit the activation of Nuclear Factor kappa B (NFkB) and consequently the production of key pro-inflammatory cytokines. It has been proposed that reduced expression of PPAR gamma nuclear receptors (gamma form of peroxisome proliferator-activated receptors) may be implicated in ulcerative colitis, and that mesalazine produces pharmacodynamic effects through direct activation of PPAR gamma receptors in the colonic/rectal epithelium. Other research also showed the potential involvement of inducible NO synthase (iNOS) and that mesalazine can inhibit this enzyme to amiliorate the enteropathy in inflammatory bowel diseases. Moreover, since increased leukocyte migration, abnormal cytokine production, increased production of arachidonic acid metabolites, particularly leukotriene B4, and increased free radical formation in the inflamed intestinal tissue are all present in patients with inflammatory bowel disease it is also believed that mesalazine has in-vitro and in-vivo pharmacological effects that inhibit leukocyte chemotaxis, decrease cytokine and leukotriene production and scavenge for free radicals.
Mesalamine is effective in the treatment of inflammatory bowel diseases. However, the mechanisms of action of mesalamine remain unclear. IEC-6 and IRD-98, nontransformed rat small intestinal epithelial cell lines, were used to examine the effect of mesalamine on the expression of manganese superoxide dismutase (MnSOD). Rats were given mesalamine enemas to determine the effect on colonic MnSOD expression. Treatment with mesalamine at 0.02 or 2 mg/mL induced MnSOD mRNA levels 2.67-fold or 5.66-fold, respectively. Inhibition of 5-lipoxygenase activating protein with MK-886 or cyclooxygenase with indomethacin did not influence the level of MnSOD mRNA. Nuclear run-on experiments demonstrated an increase in de novo transcription following treatment with mesalamine. MnSOD protein levels were induced 2-fold at 24 hr and 4.23-fold at 48 hr following treatment with 1 mg/mL mesalamine. Mesalamine increased MnSOD 1.7-fold in vivo. Pretreatment with mesalamine significantly protected IRD-98 cells from tumor necrosis factor-alpha cytotoxicity. This is the first example of transcriptional gene regulation by mesalamine. The induction of MnSOD by mesalamine may contribute to the therapeutic mechanism of mesalamine.
Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase and lipoxygenase pathways, is increased in patients with inflammatory bowel disease. Mesalamine appears to diminish inflammation by inhibiting cyclooxygenase and lipoxygenase, thereby decreasing the production of prostaglandins, and leukotrienes and hydroxyeicosatetraenoic acids (HETs), respectively. It is also believed that mesalamine acts aas a scavenger of oxygen-derived free radicals, which are produced in greater numbers in patients with inflammatory bowel disease.
Derivatives of 5-aminosalicylic acid (mesalamine) represent a mainstay in inflammatory bowel disease therapy, yet the precise mechanism of their therapeutic action is unknown. Because tumor necrosis factor (TNF)-alpha is important in the pathogenesis of inflammatory bowel disease, we investigated the effect of mesalamine on TNF-alpha-regulated signal transduction and proliferation in intestinal epithelial cells. Young adult mouse colon cells were studied with TNF-alpha, epidermal growth factor, or ceramide in the presence or absence of mesalamine. Proliferation was studied by hemocytometry. Mitogen-activated protein (MAP) kinase activation and IkappaBalpha expression were determined by Western blot analysis. Nuclear transcription factor kappaB (NF-kappaB) nuclear translocation was determined by confocal laser immunofluorescent microscopy. The antiproliferative effects of TNF-alpha were blocked by mesalamine. TNF-alpha and ceramide activation of MAP kinase were inhibited by mesalamine, whereas epidermal growth factor activation of MAP kinase was unaffected. TNF-alpha-stimulated NF-kappaB activation and nuclear translocation and the degradation of Ikappa-Balpha were blocked by mesalamine. Mesalamine inhibits TNF-alpha-mediated effects on intestinal epithelial cell proliferation and activation of MAP kinase and NF-kappaB. Therefore, it may function as a therapeutic agent based on its ability to disrupt critical signal transduction events in the intestinal cell necessary for perpetuation of the chronic inflammatory state.

Vapor Pressure

0.00000006 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

89-57-6

Absorption Distribution and Excretion

Depending on the formulation administered, prescribing information for orally administered delayed-released tablets of 2.4g or 4.8g of mesalazine given once daily for 14 days to healthy volunteers was to found to be about 21% to 22% of the administered dose while prescribing information for an orally administered controlled-release capsule formulation suggests 20% to 30% of the mesalazine in the formulation is absorbed. In contrast, when mesalamine is administered orally as an unformulated 1-g aqueous suspension, mesalazine is approximately 80% absorbed.
Elimination of mesalazine is mainly via the renal route following metabolism to N-acetyl-5-aminosalicylic acid (acetylation). However, there is also limited excretion of the parent mesalazine drug in the urine. After the oral administration of the extended-release formulation of mesalazine, of the approximately 21% to 22% of the drug absorbed, less than 8% of the dose was excreted unchanged in the urine after 24 hours, compared with greater than 13% for N-acetyl-5-aminosalicylic acid. When given the controlled-release formulation, about 130 mg free mesalazine was recovered in the feces following a single 1-g dose, which was comparable to the 140 mg of mesalazine recovered from the molar equivalent sulfasalazine tablet dose of 2.5 g F3001]. Elimination of free mesalazine and salicylates in feces increased proportionately with the dose given. N-acetylmesalazine was the primary compound excreted in the urine (19% to 30%) following the controlled-release dosing. In patients with ulcerative proctitis treated with mesalamine 500 mg as a rectal suppository every 8 hours for 6 days, 12% or less of the dose was eliminated in urine as unchanged 5-ASA and 8% to 77% was eliminated as N-acetyl-5-ASA following the initial dose. At steady state, 11% or less of the dose was eliminated in the urine as unchanged 5-ASA and 3% to 35% was eliminated as N-acetyl-5-ASA.
For the extended-release formulation, mesalazine has a Vd of 18 L, confirming minimal extravascular penetration of systemically available drug. For the delayed-release formulation, the apparent volume of distribution was estimated to be 4.8 L.
The mean (SD) renal clearance in L/h for mesalazine following the single dose administration of mesalazine delayed-release tablets 4.8g under fasting conditions to young and elderly subjects were documented as 2.05 ± 1.33 in young subjects aged 18 to 35 years old, 2.04 ± 1.16 in elderly subjects aged 65 to 75 years old and 2.13 ± 1.20 in elderly subjects older than 75 years.
Following oral administration, low concentrations of mesalamine and higher concentrations of its metabolite, N-acetyl-5-aminosalicylic acid, have been detected in human breast milk. It is not known whether mesalamine or its metabolites are distributed into milk in humans following rectal administration.
Mesalamine and N-acetyl-5-aminosalicylic acid cross the placenta following oral administration; however, serum concentrations of mesalamine in umbilical cord and amniotic fluid are very low. It is not known whether mesalamine crosses the placenta following rectal administration.
In vitro, mesalamine and N-acetyl-5-aminosalicylic acid are approximately 44-55 and 80% bound, respectively, to plasma proteins. Protein binding of N-acetyl-5-aminosalicylic acid does not appear to be concentration dependent at concentrations ranging from 1-10 ug/mL.
It is generally accepted that 5-aminosalicylate (5-ASA; mesalamine), widely used in inflammatory bowel disease therapy, exerts its action from the intraluminal site of the intestine. In addition to local metabolism of 5-ASA, it has been assumed that therapeutic mucosal concentrations of 5-ASA depend on transporter-mediated secretion back to the lumen. ... The hypothesis that 5-ASA represents a substrate of P-glycoprotein (P-gp) and/or multidrug resistance-associated protein 2 (MRP2), thereby possibly contributing to variable therapeutic effects /was tested/. Polarized, basal-to-apical transport of [(3)H]5-ASA was studied in monolayers of Caco-2 and L-MDR cells, both of which express P-gp in their apical membrane, as well as in MDCK cells transfected with human MRP2. Moreover, we investigated the influence of 5-ASA on transport of digoxin in Caco-2 cells. In Caco-2 cells a P-gp-mediated efflux of 5-ASA (5-500 muM) could be excluded. Likewise, in L-MDR1 and MRP2 cells no transport differences in either the basal-to-apical or apical-to-basal direction were measurable. 5-ASA (50 muM to 5 mM) had no effect on the transport of digoxin. ...
For more Absorption, Distribution and Excretion (Complete) data for MESALAMINE (15 total), please visit the HSDB record page.

Metabolism Metabolites

Mesalazine is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1. Some acetylation also occurs through the action of colonic bacteria.
Mesalazine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent for the treatment of inflammatory bowel diseases, is metabolized in organism to the principal biotransformation product, N-acetyl-5-ASA. Some other phase II metabolites (N-formyl-5-ASA, N-butyryl-5-ASA, N-beta-d-glucopyranosyl-5-ASA) have also been described. 5-ASA is a polar compound and besides it exhibits amphoteric properties. ...
The exact metabolic fate of mesalamine has not been clearly established. The drug undergoes rapid N-acetylation, probably in the liver, to form N-acetyl-5-aminosalicylic acid; mesalamine and N-acetyl-5-aminosalicylic acid also may undergo conjugation with glucuronic acid. Several other, unidentified metabolites also may be formed. It has been suggested that N-acetylation also may occur (to a limited extent) in the intestinal wall and/or the lumen. The intestinal flora probably are involved in this acetylation, and extensive floral acetylation may adversely affect clinical efficacy of the drug. Correlation between acetylator phenotype of patients receiving mesalamine and the degree of N-acetylation does not appear to exist. Although it has been suggested that N-acetyl-5-aminosalicylic acid may be pharmacologically active, therapeutic response has been poor in some patients treated rectally with this metabolite, and the relative contribution of this metabolite to the therapeutic effect of mesalamine remains questionable. N-Acetyl-5-aminosalicylic acid did not inhibit lipoxygenase in vitro.
Mesalazine has known human metabolites that include mesalazine, N-acetyl.

Associated Chemicals

Mesalamine hydrochloride (6291-36-7)

Wikipedia

Mesalazine
Harmine

Drug Warnings

Oral and rectal mesalamine preparations usually are well tolerated. The most common adverse effects of oral or rectal mesalamine are GI effects and headache. In clinical studies, most adverse effects associated with oral or rectal preparations were mild in severity and were transient or reversible. However, adverse effects have been severe enough to require discontinuance of the drug in less than 1% or in up to about 4-5% of patients receiving rectal or oral mesalamine, respectively, although in some studies, the rate of discontinuance of the drug was similar to or less than in those receiving placebo. Most of the adverse effects reported with the use of oral mesalamine delayed-release tablets were similar in short- and long-term studies.
Exacerbation of colitis symptoms was reported in 3% of patients receiving oral mesalamine delayed-release tablets. Other adverse GI effects associated with oral mesalamine extended-release capsules and occurring in less than 1% of patients, include abdominal distention, constipation, duodenal ulcer, dysphagia, eructation, esophageal or mouth ulcer, fecal incontinence, GI bleeding (e.g., rectal bleeding), stool abnormalities (e.g., change in color or texture), oral moniliasis, and thirst, although a causal relationship to the drug of many of these adverse effects has not been established.
In controlled clinical trials in patients receiving oral mesalamine delayed-release tablets, abdominal pain, eructation, nausea, diarrhea, dyspepsia, vomiting, constipation, flatulence, exacerbation of colitis, abdominal enlargement, gastroenteritis, GI hemorrhage, rectal disorder (e.g., hemorrhage, tenesmus), and stool abnormalities, were the most common adverse GI effects, occurring in about 2-18% of patients; dry mouth, indigestion, stomatitis, and cramping were reported rarely. Frequency of these GI effects did not seem to increase with increased dosages, although in uncontrolled studies, the incidence of abdominal pain, flatulence, and GI bleeding were dose related. The most common adverse GI effects of oral mesalamine extended-released capsules were diarrhea (including melena), nausea, abdominal pain, dyspepsia, vomiting, anorexia, worsening of ulcerative colitis, and rectal urgency, occurring in greater than 0.4-3% of patients.
An acute intolerance syndrome (sensitivity reaction), characterized by cramping, abdominal pain, bloody diarrhea, and, occasionally, fever, headache, malaise, conjunctivitis, pruritus, and rash, has occurred in a few patients receiving mesalamine and required prompt discontinuance of the drug. In patients manifesting such intolerance, a history of sulfasalazine intolerance, if any, should be reevaluated.
For more Drug Warnings (Complete) data for MESALAMINE (26 total), please visit the HSDB record page.

Biological Half Life

For the delayed-release formulation, after intravenous administration, the elimination half-life of mesalamine is reported to be approximately 40 minutes. After oral dosing, the median terminal half life values for mesalamine are usually about 25 hours, but are variable, ranging from 1.5 to 296 hours. There is a large inter-subject and intra-subject variability in the plasma concentrations of mesalamine and N-acetyl-5-aminosalicylic acid and in their terminal half-lives following the administration of mesalazine. For the extended-release formulation, following single and multiple doses of mesalazine, the mean half-lives were 9 to 10 hours for 5-ASA, and 12 to 14 hours for N-Ac-5-ASA. The mean elimination half-life was 5 hours (CV=73%) for 5-ASA and 5 hours (CV=63%) for N-acetyl-5-ASA in patients taking 500 mg mesalazine as a rectal suppository every 8 hours for 6 days. For the rectal enema suspension formulation, the elimination half-life was 0.5 to 1.5 hours for 5-ASA and 5 to 10 hours for N-acetyl-5-ASA.
Elimination of metabolite: 5 to 10 hr /N-acetyl-5-aminosalicylci acid/
Elimination: 0.5-1.5 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation by reduction of m-nitrobenzoic acid with Zn dust and HCl

General Manufacturing Information

Benzoic acid, 5-amino-2-hydroxy-: ACTIVE
One of the top 25 English prescription pharmaceuticals in 2000.

Analytic Laboratory Methods

Analyte: mesalamine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: mesalamine; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: mesalamine; matrix: chemical purity; procedure: liquid chromatography with detection at 254 nm and comparison to standards
Analyte: mesalamine; matrix: pharmaceutical preparation (delayed-release tablet; extended-release capsule); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for MESALAMINE (7 total), please visit the HSDB record page.

Storage Conditions

Commercially available oral mesalamine delayed-release tablets should be stored at a controlled room temperature of 20-25 °C, while the commercially available oral extended-release capsules should be stored at 25 °C but may be exposed to temperatures ranging from 15-30 °C.

Interactions

Omeprazole may increase gastrointestinal pH; concurrent use may result in an increase in the absorption of mesalamine.
Acidification of the colonic lumen by lactulose may impair release of mesalamine from delayed- or extended-release formulations.

Stability Shelf Life

Mesalamine is unstable in the presence of water and light, since oxidation and, to a lesser extent, light-catalyzed degradation of the drug occur.

Dates

Modify: 2023-08-15

Editorial: 5-ASA in IBD patients on biologics-'stop or continue'?

Pauline Veyrard, Stéphane Nancey, Xavier Roblin
PMID: 34425008   DOI: 10.1111/apt.16541

Abstract




Editorial: 5-ASA in IBD patients on biologics-'stop or continue'? Authors' reply

Charles N Bernstein, Aruni Tennakoon, Harminder Singh, Laura Targownik
PMID: 34425007   DOI: 10.1111/apt.16554

Abstract




Stringent criteria for withdrawal of biologics in ulcerative colitis - Authors' reply

Taku Kobayashi, HABYABUSA Study Group
PMID: 34391518   DOI: 10.1016/S2468-1253(21)00253-3

Abstract




Supplemental bifid triple viable capsule treatment improves inflammatory response and T cell frequency in ulcerative colitis patients

Shuying Li, Yan Yin, Dan Xiao, Yong Zou
PMID: 34348654   DOI: 10.1186/s12876-021-01887-2

Abstract

Ulcerative colitis is a common non-specific chronic disease. Supplementing probiotics has become an important method for the treatment of ulcerative colitis. This study aimed to explore the effect of supplementing bifid triple viable capsules on background mesalazine plus somatostatin on plasma inflammatory factors and T cell frequency in ulcerative colitis patients.
A total of 130 ulcerative colitis patients admitted to our hospital from August 2018 to March 2020 were included and divided into the experimental group (65 patients with mesalazine plus somatostatin and bifid triple viable capsules for treatment) and the control group (65 patients treated with mesalazine plus somatostatin) using the random number table method. Bifid triple viable bacteria capsules were given orally, 420 mg each time, with 3 times a day for 2 months.
Before treatment, the plasma levels of IL-6, IL-8, hs-CRP, TNF-α, D-lactic acid, and endotoxin (ET), CD4+, CD8+, CD4/CD8 ratio, diamine oxidase (DA0), emotional ability, social ability, intestinal and systemic symptoms were not significantly different between the two groups (all P > 0.05). After treatment, the plasma levels of IL-6, IL-8, hs-CRP, and TNF-α decreased in both groups, and were lower in the experimental group than those in the control group (all P < 0.05). The levels of CD4+ and CD4/CD8 ratio increased, and were higher in the experimental group than those in the control group (P < 0.05); the CD8+ levels were reduced, and were lower in the experimental group than those in the control group (P < 0.05). The plasma D-lactic acid, ET, and DA0 levels were decreased, and were lower in the experimental group than those in the control group; emotional ability, social ability, intestinal and systemic symptoms were improved, and were higher in the experimental group than those in the control group (all P < 0.05). During the course of treatment, 2 cases of abdominal discomfort and 1 case of rash occurred in the experimental group, with an adverse event rate of 4.62% (3/65); 3 cases of abdominal discomfort and 2 cases of rash occurred in the control group, with an adverse event rate of 7.69% (5/65).
The supplementary treatment of bifid triple viable capsules can effectively enhance the curative effect in ulcerative colitis patients, reduce plasma inflammatory factors, and regulate T cell frequency, which is worthy of clinical application.


Properties of a furan ring-opening reaction in aqueous micellar solutions for selective sensing of mesalazine

Leila Sabahi-Agabager, Habibollah Eskandari, Farough Nasiri, Amir Nasser Shamkhali, Somayyeh Baghi Sefidan
PMID: 33933944   DOI: 10.1016/j.saa.2021.119846

Abstract

A novel and efficient non-azo formation based method was developed for trace sensing of mesalazine (MES), a pharmaceutical aromatic amine. MES was simply coupled with a Meldrum's activated furan (MAF) reagent via a furan ring opening reaction to form a colored product. The intense purple colored solution was detected at 575 nm. The reaction of MES with MAF was monitored by employing
H NMR spectroscopy and mass spectrometry. In addition, density functional theory (DFT) was applied to optimize the structure of the colored product and its λ
(the wavelength of maximum absorbance) in dimethyl sulfoxide and water. The colored product was considered in three possible structures, and the most possible structures in dimethyl sulfoxide and in water were identified by employing the DFT calculations. Both of the most possible structures indicated only a local excitation in their λ
and no charge transfer was observed. However, one of the structures in dimethyl sulfoxide presented charge transfer properties occurring through NCCC moiety. A univariate optimization method was also used to attain the optimum condition for analysis. In addition, the dependence of the analytical response on the three main affecting parameters (reaction time (X
), Triton X-100 concentration (X
) and MAF concentration (X
)) was identified by employing a central composite design (CCD) approach. The CCD study showed that the analytical response depends complexly on the parameters. Beer's law was obeyed within the range of 0.06-9.30 μg mL
of MES (155 fold linearity) at 575 nm, under the optimum condition introduced by the CCD approach. Also, the limit of detection was obtained 0.04 μg mL
of MES. The method showed precision (as relative standard deviation) and accuracy (as recovery) within the ranges of 0.6-3.2 % and 96.3-100.8%, respectively. Various organic and inorganic species, amino-pharmaceuticals, and amino acids were tested to evaluate the selectivity of the method. The selectivity of the analytical method was satisfactory. The method was successfully applied for detection of MES in various water matrices and pharmaceutical tablets.


Thermosensitive polymer hydrogel as a physical shield on colonic mucosa for colitis treatment

Zhaoyuan Guo, Yun Bai, Zhuangzhuang Zhang, Heng Mei, Jing Li, Yuji Pu, Nan Zhao, Wenxia Gao, Fang Wu, Bin He, Jing Xie
PMID: 33928321   DOI: 10.1039/d1tb00499a

Abstract

Inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis (UC), is a chronic disease characterized by diffuse mucosal inflammation limited to the colon. Topical drug delivery systems that could be facilely performed and efficiently retained at colon sites are attractive for clinical IBD treatment. Herein, we report the exploration of an injectable thermosensitive copolymer hydrogel as a topical formulation for IBD treatment and demonstrate its feasibility in UC treatment by shielding ulcer sites from the external environment and being a drug reservoir for sustained release. Poly(aliphatic ester)-based triblock copolymer, poly(dl-lactic acid)-poly(ethylene glycol)-poly(dl-lactic acid) (PDLLA-PEG-PDLLA), adopts the solution state at room temperature yet a gel state at body temperature when the polymer concentration is more than 11%. The gel acts not only as a physical mucosal barrier for protecting ulcer sites from microorganisms like bacteria but also as a mesalazine depot for enhanced drug retention in the colon for localized, sustained drug release. In vivo UC treatment reveals that blank gel as a mucosal protector shows nearly the same treatment effect to mesalazine SR granules. Mesalazine-loaded gel significantly suppresses inflammation and has the best outcomes of indices such as colonic length, mucosal injury index, pathological tissue, and inflammatory factor. The injectable thermosensitive polymer hydrogel represents a novel, robust platform for the efficient treatment of IBD by acting as a physical shield to block out the pro-inflammatory factors as well as a drug depot for enhanced drug retention and controlled delivery.


Maternal mesalazine-induced neonatal gastrointestinal bleeding

Kohichiroh Nii, Kaoru Okazaki, Hitoshi Okada, Toru Kuboi
PMID: 33858883   DOI: 10.1136/bcr-2020-238743

Abstract

Ulcerative colitis often develops in the reproductive age women and can cause exacerbation by pregnancy. Mesalazine (5-aminosalicylic acid) is recommended as a safe anti-inflammatory drug during pregnancy. However, maternal mesalazine is transferred to the fetus through the placenta and may cause allergic events. A pregnant woman with severe ulcerative colitis was treated with a dose of mesalazine 4,000 mg/day from early gestation to delivery. Immediately after birth, the preterm neonate vomited bloody contents and discharged massive gross haematochezia. Serum concentrations of mesalazine and its main metabolite were high in the mother and the umbilical cord. Faecal eosinophils and drug-induced lymphocyte stimulation test suggested possibility that sensitisation with mesalazine in utero caused allergic enterocolitis like food protein-induced allergic proctocolitis. Maternal mesalazine has a potential of fetal sensitisation and cause allergic disease.


Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review

Ilma Nugrahani, Maria Anabella Jessica
PMID: 34071731   DOI: 10.3390/molecules26113279

Abstract

Co-crystals are one of the most popular ways to modify the physicochemical properties of active pharmaceutical ingredients (API) without changing pharmacological activity through non-covalent interactions with one or more co-formers. A "green method" has recently prompted many researchers to develop solvent-free techniques or minimize solvents for arranging the eco-friendlier process of co-crystallization. Researchers have also been looking for less-risk co-formers that produce the desired API's physicochemical properties. This review purposed to collect the report studies of amino acids as the safe co-former and explored their advantages. Structurally, amino acids are promising co-former candidates as they have functional groups that can form hydrogen bonds and increase stability through zwitterionic moieties, which support strong interactions. The co-crystals and deep eutectic solvent yielded from this natural compound have been proven to improve pharmaceutical performance. For example, l-glutamine could reduce the side effects of mesalamine through an acid-base stabilizing effect in the gastrointestinal fluid. In addition, some amino acids, especially l-proline, enhances API's solubility and absorption in its natural deep eutectic solvent and co-crystals systems. Moreover, some ionic co-crystals of amino acids have also been designed to increase chiral resolution. Therefore, amino acids are safe potential co-formers, which are suitable for improving the physicochemical properties of API and prospective to be developed further in the dosage formula and solid-state syntheses.


Aplastic Anemia in a Patient with Cronkhite-Canada Syndrome

Keisuke Kidoguchi, Yasushi Kubota, Shun Fujimoto, Yasuhisa Sakata, Haruna Kizuka-Sano, Kyosuke Yamaguchi, Hiroshi Ureshino, Hiroo Katsuya, Toshihiko Ando, Motohiro Esaki, Shinya Kimura
PMID: 33994447   DOI: 10.2169/internalmedicine.6468-20

Abstract

Cronkhite-Canada syndrome (CCS) is a rare polyposis disorder accompanied by alopecia and onychodystrophy. A 63-year-old man with a history of CCS and repeated embolism developed progressive thrombocytopenia and mild anemia. Laboratory testing, a bone marrow examination, and magnetic resonance imaging of the spine resulted in a diagnosis of concurrent aplastic anemia (AA). Paroxysmal nocturnal hemoglobinuria (PNH)-type cells were detected in a peripheral blood specimen. In addition, human leukocyte antigen (HLA) included DRB1*15:01 and DRB1*15:02. Mesalazine was discontinued in consideration of possible drug-induced pancytopenia. Immunosuppressive therapy ameliorated both the gastrointestinal symptoms of CCS and pancytopenia. A common autoimmune abnormality might underlie both CCS and AA.


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